![molecular formula C17H20N2O2S2 B2592598 N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-61-9](/img/structure/B2592598.png)
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Catalytic Applications
One significant application of this compound is in catalysis. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, utilizing less reactive (hetero)aryl chlorides. This catalytic system has been documented to facilitate a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. It also enabled the arylation of lactams and oxazolidinones through an intramolecular cross-coupling process, showcasing its versatility and effectiveness in catalysis (De, Yin, & Ma, 2017).
Synthesis of Complex Molecules
The compound and its derivatives have also been utilized in the synthesis of complex molecules. A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the compound's role in facilitating new synthetic pathways. This methodology has proven to be operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, which are critical in the synthesis of a wide array of chemical products (Mamedov et al., 2016).
Biological Activities
Furthermore, this compound has been identified as a ligand effective for copper-catalyzed C−O cross-couplings, preparing biarylethers and phenols under mild conditions. This discovery stems from utilizing a pharmaceutical compound library for new ligand structures, showcasing the potential of such compounds in facilitating biological and chemical processes (Chan et al., 2019).
Conductivity Applications
Another application is in the field of electrochemistry, where derivatives of the compound have been synthesized and characterized for their conducting properties. Copolymers created from these derivatives have shown promising results in conductivity measurements, suggesting potential applications in electronic devices and materials science (Turac, Sahmetlioglu, & Toppare, 2014).
Mechanism of Action
Target of Action
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a compound that has been synthesized as part of a class of biologically active compounds
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Future Directions
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-15(18-10-14-4-3-8-23-14)16(21)19-12-17(6-1-2-7-17)13-5-9-22-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKQADDBXYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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